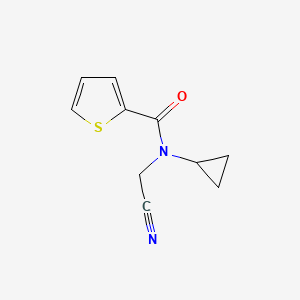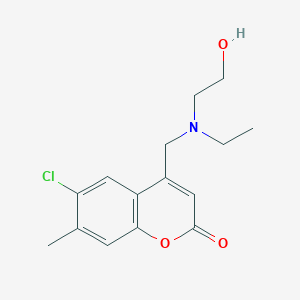
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the CAS No. 1197552-25-2. It is a derivative of 1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The tetrahydropyridine ring of the quinoline system in this compound adopts a half-chair conformation with the bond-angle sum at the N atom being 350.0° . The dihedral angle between the least-squares planes of the two aromatic rings is 50.13 (11) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 308.77 . It has a melting point of 413 K . The crystal structure of this compound has been studied, revealing that it forms inversion dimers linked by pairs of C—H O hydrogen bonds .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound has been studied . The tetrahydropyridine ring of the quinoline system in the title compound adopts a half-chair conformation . This kind of structural analysis is crucial in understanding the properties of the compound and can guide its applications in various fields.
Pharmacological Applications
1,2,3,4-Tetrahydroquinoline derivatives, which this compound is a part of, play a vital role in developing pharmacological agents . They have been considered as potential drugs and also antagonists for N-methyl-d-aspartate (NMDA) receptors at the glycine recognition site .
Synthesis and Crystallization
The compound can be synthesized through a specific process involving 1,2,3,4-tetrahydroquinoline and 6-chloropyridine-3-sulfonyl chloride . Understanding the synthesis process can help in the production of the compound for various applications.
Nonlinear Optical Material
A similar compound, 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been synthesized and studied for its nonlinear optical (NLO) properties . It’s possible that “1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline” might also exhibit similar properties.
Optoelectronic Applications
The aforementioned NLO material has shown potential for optoelectronic applications . Given the structural similarities, it’s plausible that "1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6
Mechanism of Action
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGCNQFVYUXBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)sulfonyl]-decahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)


![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2617731.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2617732.png)
![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)
